5-hydroxyundecanoic Acid

Vue d'ensemble

Description

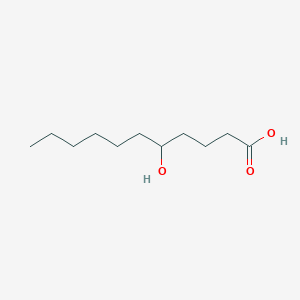

5-Hydroxyundecanoic Acid: is a medium-chain fatty acid with the molecular formula C11H22O3 . . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon atom of the undecanoic acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 10-Undecenoic Acid: One common method involves the hydroboration-oxidation of 10-undecenoic acid.

From Ricinoleic Acid: Another method involves the ozonolysis of ricinoleic acid, which is a hydroxy fatty acid derived from castor oil.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Hydroxyundecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: Formation of 5-ketoundecanoic acid.

Reduction: Formation of undecanoic acid.

Substitution: Formation of 5-chloroundecanoic acid or 5-bromoundecanoic acid.

Applications De Recherche Scientifique

Chemistry:

Polymer Synthesis: 5-Hydroxyundecanoic acid is used as a monomer in the synthesis of polyesters and polyamides.

Biology:

Metabolic Studies: The compound is used in studies related to fatty acid metabolism and the role of hydroxylated fatty acids in biological systems.

Medicine:

Drug Development: this compound and its derivatives are investigated for their potential therapeutic properties, including antifungal and antimicrobial activities.

Industry:

Mécanisme D'action

Antifungal Activity: 5-Hydroxyundecanoic acid exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells.

Molecular Targets and Pathways: The compound targets enzymes involved in lipid metabolism, such as acyl-CoA synthetase, and activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid homeostasis.

Comparaison Avec Des Composés Similaires

11-Hydroxyundecanoic Acid: Similar in structure but with the hydroxyl group on the eleventh carbon atom.

12-Hydroxydodecanoic Acid: A longer-chain fatty acid with a hydroxyl group on the twelfth carbon atom.

9-Hydroxynonanoic Acid: A shorter-chain fatty acid with a hydroxyl group on the ninth carbon atom.

Uniqueness:

Position of Hydroxyl Group: The unique positioning of the hydroxyl group on the fifth carbon atom of 5-hydroxyundecanoic acid imparts distinct chemical and biological properties compared to its analogs.

Applications: Its specific structure makes it particularly useful in the synthesis of certain polymers and in metabolic studies.

Activité Biologique

5-Hydroxyundecanoic acid (5-HUA) is a hydroxylated fatty acid that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and biochemistry. This article provides a comprehensive overview of the biological activity of 5-HUA, supported by research findings, case studies, and data tables.

This compound is characterized by the presence of a hydroxyl group on the fifth carbon of undecanoic acid. It can be synthesized through various methods, including biotransformation processes using microbial systems or chemical modifications of fatty acids.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22O3 |

| Molecular Weight | 198.29 g/mol |

| CAS Number | 710-04-3 |

| Solubility in Water | Moderate |

Antifungal Properties

Research has indicated that 5-HUA exhibits significant antifungal activity. It disrupts the integrity of fungal cell membranes, leading to cell death. The mechanism involves targeting enzymes involved in lipid metabolism and activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid homeostasis.

Case Study: Antifungal Efficacy

In a study examining the antifungal properties of various fatty acids, 5-HUA was found to be effective against Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL, indicating its potential as a therapeutic agent against fungal infections.

Role in Fatty Acid Metabolism

5-HUA is also involved in metabolic studies related to fatty acid metabolism. It serves as a substrate for various metabolic pathways, influencing the synthesis and degradation of lipids within biological systems.

Table 2: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| β-Oxidation | Degradation of fatty acids for energy production |

| Lipogenesis | Synthesis of fatty acids from acetyl-CoA |

| PPARα Activation | Regulation of lipid homeostasis |

Drug Development

The therapeutic potential of 5-HUA extends to drug development, particularly in creating novel antifungal and antimicrobial agents. Its derivatives are being investigated for their efficacy against various pathogens.

Research Findings: Antimicrobial Activity

A recent study highlighted the antimicrobial properties of 5-HUA derivatives against Gram-positive bacteria such as Staphylococcus aureus. The derivatives showed promising results with an MIC ranging from 0.25 to 1 mg/mL, suggesting their potential use in clinical settings.

Safety and Toxicology

While the biological activities of 5-HUA are promising, it is essential to assess its safety profile. Preliminary toxicity studies indicate that at low concentrations, it exhibits minimal cytotoxic effects on human cell lines. Further research is needed to evaluate long-term exposure and potential side effects.

Propriétés

IUPAC Name |

5-hydroxyundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMCFLPGSCUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.